((2,5-Dimethylphenyl)sulfonyl)-L-alanine
Description
((2,5-Dimethylphenyl)sulfonyl)-L-alanine (CAS 1103980-04-6) is a sulfonylated alanine derivative with the molecular formula C₁₁H₁₅NO₄S and a molecular weight of 257.31 g/mol . The compound features a 2,5-dimethylphenyl group attached via a sulfonyl moiety to the amino group of L-alanine. Key physicochemical properties include a predicted density of 1.298 g/cm³, boiling point of 450.6°C, and pKa of 3.52, indicative of moderate acidity .
Properties
Molecular Formula |
C11H15NO4S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
(2S)-2-[(2,5-dimethylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C11H15NO4S/c1-7-4-5-8(2)10(6-7)17(15,16)12-9(3)11(13)14/h4-6,9,12H,1-3H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
GSYCEOYOBCBKRR-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2,5-Dimethylphenyl)sulfonyl)-L-alanine typically involves the reaction of L-alanine with 2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Dissolve L-alanine in a suitable solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2,5-dimethylbenzenesulfonyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods: Industrial production of ((2,5-Dimethylphenyl)sulfonyl)-L-alanine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: ((2,5-Dimethylphenyl)sulfonyl)-L-alanine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
((2,5-Dimethylphenyl)sulfonyl)-L-alanine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((2,5-Dimethylphenyl)sulfonyl)-L-alanine involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Positional Isomers: N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine
Key Differences :
- Substituent Position : The 3,5-dimethylphenyl group (meta-substitution) contrasts with the 2,5-dimethylphenyl (ortho/para-substitution) in the target compound.
- Electronic Effects : Methyl groups are electron-donating, but the meta positions may reduce steric hindrance compared to the ortho-substituted target compound.
Implications : Positional isomerism significantly impacts biological interactions. For example, in related carboxamide derivatives (), 2,5-dimethylphenyl analogs exhibited stronger photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) than 3,5-substituted variants, highlighting the role of substituent positioning in activity .
Halogenated Analogs: Methyl N-(2,5-Dichlorophenyl)-N-(methylsulfonyl)alaninate
- CAS : 1008411-74-2
- Molecular Formula: C₁₁H₁₃Cl₂NO₄S .
Key Differences :
- Substituent Type : Chlorine atoms (electron-withdrawing) replace methyl groups, altering electronic properties.
Implications : Chlorinated derivatives are common in agrochemicals (e.g., herbicides, fungicides). For instance, metalaxyl () uses a methoxyacetyl group for fungicidal activity, suggesting halogenation could tailor the target compound for specific pesticidal applications .
Fluorinated Derivatives: N-Acetyl-3-(2,5-Difluorophenyl)-L-alanine
Key Differences :
- Fluorine Substituents : Fluorine’s high electronegativity and small atomic radius improve metabolic stability and bioavailability.
- Polarity : Increased polarity compared to methyl-substituted analogs may affect solubility and transport.
Implications : Fluorine is often used in drug design to optimize pharmacokinetics. The 2,5-difluoro substitution could enhance target engagement in enzyme inhibition, as seen in PET inhibitors where electron-withdrawing groups boost activity .
Biological Activity
((2,5-Dimethylphenyl)sulfonyl)-L-alanine is a sulfonamide derivative of the amino acid L-alanine, notable for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and implications in various fields.
Chemical Structure and Properties
The compound's IUPAC name is (2S)-2-[(2,5-dimethylphenyl)sulfonylamino]-3-phenylpropanoic acid. Its molecular formula is C₁₃H₁₉N₃O₄S, with a molecular weight of approximately 333.4 g/mol. The presence of the sulfonyl group allows for covalent interactions with nucleophilic sites in proteins, which can modulate enzyme activity and cellular signaling pathways.
The biological activity of ((2,5-Dimethylphenyl)sulfonyl)-L-alanine is primarily attributed to its ability to form covalent bonds with various biological targets. This interaction can influence:
- Enzyme Activity : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.
- Cellular Signaling : By interacting with key proteins involved in signaling pathways, it may alter cellular responses to stimuli.
Biological Activity Overview
Research indicates that ((2,5-Dimethylphenyl)sulfonyl)-L-alanine exhibits significant biological activities, including:
- Antimicrobial Activity : Compounds with similar structural features have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- Antitumor Potential : Studies suggest that alanine supplementation can selectively induce death in cancer cells deficient in specific ATPases (SMARCA4/2), indicating a potential therapeutic role in oncology .
Synthesis Methods
The synthesis of ((2,5-Dimethylphenyl)sulfonyl)-L-alanine typically involves the reaction of 2,5-dimethylphenylsulfonyl chloride with L-alanine in the presence of a base such as triethylamine. The process is generally conducted in an organic solvent like dichloromethane under controlled conditions to ensure high yield and purity.
Case Studies and Research Findings
-
Antitumor Activity :
- A study demonstrated that supplementation with alanine could restrict glutamine uptake in cancer cells reliant on oxidative phosphorylation for survival. This suggests that compounds like ((2,5-Dimethylphenyl)sulfonyl)-L-alanine could enhance existing cancer therapies by targeting metabolic vulnerabilities .
- Antimicrobial Properties :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| L-Phenylalanine | Amino acid without sulfonyl group | Naturally occurring amino acid |
| Sulfanilamide | Contains an amine and sulfonamide group | Known antibiotic properties |
| N-(4-Methylphenyl)sulfonamide | Sulfonamide derivative with para-methyl group | Different substituent affects reactivity |
| (4-Chlorophenyl)sulfonamide | Contains a chlorinated phenyl group | Exhibits different biological activities |
The unique substitution pattern of ((2,5-Dimethylphenyl)sulfonyl)-L-alanine enhances its reactivity and biological profile compared to other sulfonamide derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
